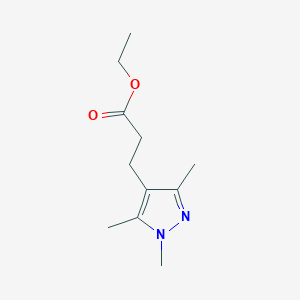

ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate

説明

Synthesis Analysis

ETP can be synthesized by the reaction between 1,3,5-trimethylpyrazole and ethyl (bromo)acetate in the presence of a base such as potassium carbonate. The product can be purified by recrystallization from an organic solvent.Molecular Structure Analysis

The structure of ETP can be confirmed by various spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. The molecular formula of ETP is C11H18N2O2 and the molecular weight is 210.277.Chemical Reactions Analysis

While specific chemical reactions involving ETP are not mentioned in the search results, pyrazole derivatives like ETP are known for their diverse pharmacological effects and have various applications in scientific research and industry .科学的研究の応用

Fluorescent Properties

1,3,5-trisubstituted-1H-pyrazoles have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photoluminescent materials .

Organic Nonlinear Optical Materials

These compounds have thermal stability and washing resistance, making them suitable for use as organic nonlinear optical materials .

Photorefractive Materials

1,3,5-trisubstituted-1H-pyrazoles can also be used as photorefractive materials .

Antidepressants

Pyrazoline derivatives have been used in certain antidepressants .

Antihypertensive Drug Molecules

These compounds have been used in antihypertensive drug molecules .

Anti-arrhythmic Drugs

1,3,5-trisubstituted-1H-pyrazoles have good activities in anti-arrhythmic .

Antibacterial Agents

These compounds have shown good activities as antibacterial agents .

Anticancer Agents

Pyrazoline derivatives have shown good activities as anticancer agents .

作用機序

Target of Action

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are typically the causative agents of these diseases, namely Leishmania strains and Plasmodium strains .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to inhibition of the target organisms.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with the life cycle of leishmania and plasmodium species, disrupting key biochemical pathways necessary for their survival and proliferation .

Result of Action

The result of the action of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is the inhibition of the growth and proliferation of Leishmania and Plasmodium species . This leads to a reduction in the severity of diseases caused by these organisms, such as leishmaniasis and malaria .

特性

IUPAC Name |

ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZUSJYSGYITDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2373277.png)

![N-(1-cyanocyclobutyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2373284.png)

![6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2373285.png)

![3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride](/img/structure/B2373293.png)

![6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2373294.png)